2,4-Bis(methylsulfanyl)-1-nitrobenzene
Description
2,4-Bis(methylsulfanyl)-1-nitrobenzene is a nitroaromatic compound featuring two methylsulfanyl (–SMe) groups at the 2- and 4-positions of the benzene ring and a nitro (–NO₂) group at the 1-position.
Properties
Molecular Formula |
C8H9NO2S2 |
|---|---|
Molecular Weight |
215.3g/mol |
IUPAC Name |
2,4-bis(methylsulfanyl)-1-nitrobenzene |
InChI |
InChI=1S/C8H9NO2S2/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3 |
InChI Key |
NVTIFLVUMWUDGV-UHFFFAOYSA-N |
SMILES |
CSC1=CC(=C(C=C1)[N+](=O)[O-])SC |
Canonical SMILES |
CSC1=CC(=C(C=C1)[N+](=O)[O-])SC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The electronic effects of substituents significantly influence reactivity and applications. Below is a comparative analysis of key analogs:
Key Observations:
- Electronic Tuning: The dual methylsulfanyl groups in the target compound moderate the electron-withdrawing effect of the nitro group, enhancing solubility in nonpolar solvents compared to sulfonyl derivatives (e.g., ).
- Reactivity: Sulfanyl (–SMe) groups are less deactivating than sulfonyl (–SO₂Me) groups, making the target compound more reactive in electrophilic substitution reactions than 1-(methylsulfonyl)-4-nitrobenzene .
- Steric Effects: The absence of bulky substituents (e.g., tert-butyl in ) suggests lower steric hindrance compared to analogs like 2-bromo-4-(tert-butyl)-1-nitrobenzene.
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